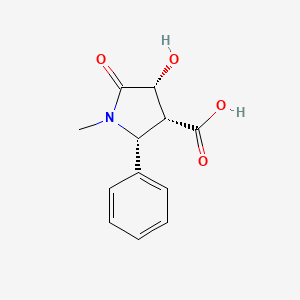
1,4,5,8-Tetraamino-2,7-bis(3-butylphenoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetraamino-2,7-bis(3-butylphenoxy)anthracene-9,10-dione is an organic compound with the molecular formula C28H24N4O4 It is a derivative of anthracene, characterized by the presence of four amino groups and two butylphenoxy groups attached to the anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetraamino-2,7-bis(3-butylphenoxy)anthracene-9,10-dione typically involves multiple steps:
Starting Material: The synthesis begins with anthracene-9,10-dione.
Phenoxy Substitution: The phenoxy groups are introduced via nucleophilic aromatic substitution, where 3-butylphenol reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(3-butylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
1,4,5,8-Tetraamino-2,7-bis(3-butylphenoxy)anthracene-9,10-dione has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and photovoltaic materials.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to intercalate DNA.
Biological Studies: Studied for its interactions with biological macromolecules.
Industrial Applications: Utilized in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,4,5,8-tetraamino-2,7-bis(3-butylphenoxy)anthracene-9,10-dione involves:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and function.
Enzyme Inhibition: It may inhibit specific enzymes involved in DNA replication and repair.
Pathways: The compound can affect various cellular pathways, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione
- 2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(3-butylphenoxy)anthracene-9,10-dione is unique due to the presence of butylphenoxy groups, which can influence its solubility, reactivity, and interactions with biological targets. This makes it distinct from other anthracene derivatives with different substituents.
Properties
CAS No. |
88600-72-0 |
|---|---|
Molecular Formula |
C34H36N4O4 |
Molecular Weight |
564.7 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,7-bis(3-butylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C34H36N4O4/c1-3-5-9-19-11-7-13-21(15-19)41-25-17-23(35)27-29(31(25)37)34(40)30-28(33(27)39)24(36)18-26(32(30)38)42-22-14-8-12-20(16-22)10-6-4-2/h7-8,11-18H,3-6,9-10,35-38H2,1-2H3 |
InChI Key |
NJNXFFPQOIQIIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=CC(=C5)CCCC)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate](/img/structure/B13131310.png)



![1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13131336.png)




![2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)-](/img/structure/B13131379.png)




